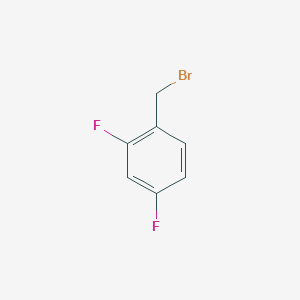

5-Bromo-4,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

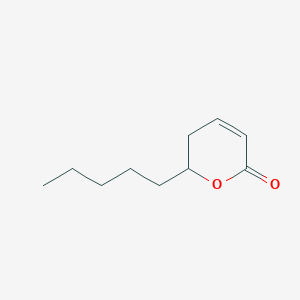

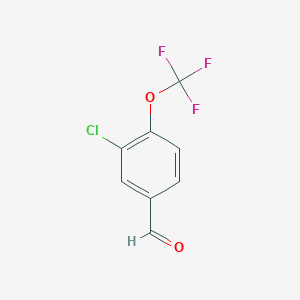

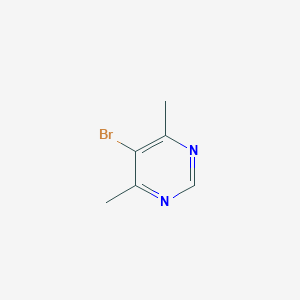

5-Bromo-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2 . It is a solid substance and has a molecular weight of 187.04 .

Molecular Structure Analysis

The InChI code for 5-Bromo-4,6-dimethylpyrimidine is1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Bromo-4,6-dimethylpyrimidine is a solid substance . It has a molecular weight of 187.04 .Scientific Research Applications

Nonlinear Optical Applications

Scientific Field

The specific scientific field for this application is Nonlinear Optics .

Summary of the Application

5-Bromo-4,6-dimethylpyrimidine has been used in the synthesis of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications . These organic materials have a larger frequency conversion than the inorganic system, because of their high second- and third-order optical nonlinearities .

Methods of Application or Experimental Procedures

The AMPTF single crystals were grown using the slow evaporation solution technique . The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis . The structure of AMPTF was solved by SHELXS and SHELXL programs using the direct method . The Hirshfeld surfaces were used to examine the picture representation of various molecular crystal interconnects and 2D fingerprints of the present system .

Results or Outcomes

The third-order nonlinear optical property of the AMPTF crystal was measured from the Z -scan technique (He–Ne laser with 632.8 nm), thus results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .

Nucleophilic Reactions in Organic Chemistry

Scientific Field

The specific scientific field for this application is Organic Chemistry .

Summary of the Application

5-Bromo-4,6-dimethylpyrimidine can act as a nucleophile, attacking aldehyde carbon . This reaction is essentially an aldol condensation .

Methods of Application or Experimental Procedures

The reaction mechanism involves the deprotonation of 2-amino-4,6-dimethylpyrimidine, which is stabilized by resonance . The conjugated base then acts as a nucleophile, attacking the aldehyde carbon .

Results or Outcomes

The reaction results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .

Molecular Simulation Visualizations

Scientific Field

The specific scientific field for this application is Computational Chemistry .

Summary of the Application

5-Bromo-4,6-dimethylpyrimidine can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .

Methods of Application or Experimental Procedures

The molecular structure of 5-Bromo-4,6-dimethylpyrimidine is input into the simulation software, which then generates a visualization of the molecule .

Results or Outcomes

The outcome is a detailed and accurate visualization of the 5-Bromo-4,6-dimethylpyrimidine molecule, which can be used for various research and educational purposes .

Radiosensitizers in Cancer Treatment

Scientific Field

The specific scientific field for this application is Medical Oncology .

Summary of the Application

5-Bromo-4,6-dimethylpyrimidine has been proposed as a radiosensitizer, a type of drug that makes tumor cells more sensitive to radiation therapy . This is particularly useful in hypoxic conditions, a common feature of solid tumors, where tumor cells develop resistance to ionizing radiation .

Methods of Application or Experimental Procedures

The exact methods of application are still under research. However, the general approach involves incorporating modified uridine derivatives, such as 5-Bromo-4,6-dimethylpyrimidine, into DNA . This causes the formation of radical species that can cause DNA damage .

Results or Outcomes

While the outcomes are still under investigation, the goal is to enhance the efficacy of radiotherapy in cancer treatment .

Synthesis of Vinylpyrimidine

Scientific Field

The specific scientific field for this application is Organic Synthesis .

Summary of the Application

5-Bromo-4,6-dimethylpyrimidine can be used in the synthesis of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine . These compounds have potential applications in the production of polymers .

Methods of Application or Experimental Procedures

The exact methods of synthesis are not specified in the source . However, it typically involves a series of organic reactions, including nucleophilic substitution and elimination reactions .

Results or Outcomes

The outcome is the production of vinylpyrimidine derivatives, which can be used in the production of polymers .

Safety And Hazards

properties

IUPAC Name |

5-bromo-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMWXYZJJVYMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565465 |

Source

|

| Record name | 5-Bromo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,6-dimethylpyrimidine | |

CAS RN |

157335-97-2 |

Source

|

| Record name | 5-Bromo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.